4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid
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Overview
Description
4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid is a complex organic compound that features a quinoline moiety linked to a benzoic acid derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and benzoic acid functionalities in its structure endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which is used to construct the quinoline ring system. This method involves the condensation of an aromatic aldehyde with an amine and a ketone under acidic or basic conditions . The resulting quinoline derivative is then subjected to further functionalization to introduce the formyl and benzoic acid groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents that are environmentally friendly and economically viable are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution Reagents: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Mechanism of Action
The mechanism of action of 4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid is largely dependent on its interaction with biological targets:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with cellular pathways involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and exhibit similar biological activities.
Benzoic Acid Derivatives: Compounds like salicylic acid and ibuprofen share the benzoic acid moiety and are known for their anti-inflammatory properties.
Uniqueness: 4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid is unique due to the combination of quinoline and benzoic acid functionalities in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to compounds containing only one of these moieties .
Properties
CAS No. |
62294-90-0 |
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Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
4-[formyl(quinolin-3-ylmethyl)amino]benzoic acid |
InChI |
InChI=1S/C18H14N2O3/c21-12-20(16-7-5-14(6-8-16)18(22)23)11-13-9-15-3-1-2-4-17(15)19-10-13/h1-10,12H,11H2,(H,22,23) |
InChI Key |
WYKOTKGJZHWDSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CN(C=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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